Chromium oxalate
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Overview
Description
A strong dicarboxylic acid occurring in many plants and vegetables. It is produced in the body by metabolism of glyoxylic acid or ascorbic acid. It is not metabolized but excreted in the urine. It is used as an analytical reagent and general reducing agent.
Properties
CAS No. |
30737-19-0 |
---|---|
Molecular Formula |
C6Cr2O12 |
Molecular Weight |
368.05 g/mol |
IUPAC Name |
chromium(3+);oxalate |
InChI |
InChI=1S/3C2H2O4.2Cr/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);;/q;;;2*+3/p-6 |
InChI Key |
UBFMILMLANTYEU-UHFFFAOYSA-H |
SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Cr+3].[Cr+3] |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Cr+3].[Cr+3] |
14676-93-8 | |
Pictograms |
Corrosive; Irritant |
Synonyms |
Acid, Oxalic Aluminum Oxalate Ammonium Oxalate Chromium (2+) Oxalate Chromium (3+) Oxalate (3:2) Chromium Oxalate Diammonium Oxalate Dilithium Oxalate Dipotassium Oxalate Disodium Oxalate Ferric Oxalate Iron (2+) Oxalate (1:1) Iron (3+) Oxalate Iron Oxalate Magnesium Oxalate Magnesium Oxalate (1:1) Manganese (2+) Oxalate (1:1) Monoammonium Oxalate Monohydrogen Monopotassium Oxalate Monopotassium Oxalate Monosodium Oxalate Oxalate, Aluminum Oxalate, Chromium Oxalate, Diammonium Oxalate, Dilithium Oxalate, Dipotassium Oxalate, Disodium Oxalate, Ferric Oxalate, Iron Oxalate, Magnesium Oxalate, Monoammonium Oxalate, Monohydrogen Monopotassium Oxalate, Monopotassium Oxalate, Monosodium Oxalate, Potassium Oxalate, Potassium Chromium Oxalate, Sodium Oxalic Acid Potassium Chromium Oxalate Potassium Oxalate Potassium Oxalate (2:1) Sodium Oxalate |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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